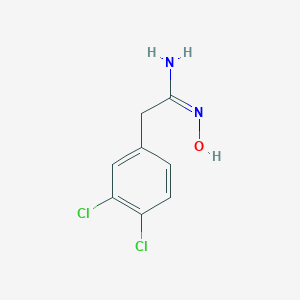

2-(3,4-Dichlorophenyl)-N-hydroxyacetimidamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, methylation, and cyclization reactions. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol through a series of reactions yields an overall efficiency of about 44% (Teng Da-wei, 2011).

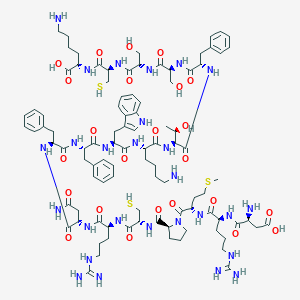

Molecular Structure Analysis

The molecular docking, vibrational, structural, electronic, and optical studies of related compounds, such as butanoic acid derivatives, reveal their potential as nonlinear optical materials and their biological activities. These studies utilize spectroscopic methods and theoretical calculations to understand the stability, reactivity, and interactions at the molecular level (K. Vanasundari et al., 2018).

Chemical Reactions and Properties

Compounds similar to “2-(3,4-Dichlorophenyl)-N-hydroxyacetimidamide” can undergo various chemical reactions, including protection and deprotection of alcohols and carboxylic acids, demonstrating the versatility of these compounds in synthetic chemistry (M. Kurosu & Kai Li, 2009).

Physical Properties Analysis

The physical properties, such as crystal structure and monoclinic crystal system parameters, are critical for understanding the material characteristics of compounds with a dichlorophenyl and hydroxyacetimidamide structure. These properties are determined through X-ray diffraction and other spectroscopic techniques (I. Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are explored through spectroscopic studies and quantum chemical calculations. For example, the synthesis and characterization of similar compounds provide insights into their potential applications and interactions with other molecules (M. Prabhuswamy et al., 2015).

Scientific Research Applications

Chemical Synthesis and Reactions : It has been used in the preparation of other chemical compounds, such as esters and acids, through reactions like bromination, cyclization, and acylation (Rene & Badet, 1994).

Antineoplastic Activity : Research has explored its derivatives for potential antineoplastic (anti-cancer) activities, particularly in the context of leukemia and melanocarcinoma (Anderson, Chang, & Mcpherson, 1983).

Antihypertensive Properties : Studies have investigated its analogs for antihypertensive activities, examining their effects on blood pressure in hypertensive rats (Perhach & Gomoll, 1975).

Material Science and Polymers : It's been utilized in the development of materials and polymers, for instance, in the creation of ethers and other compounds useful in material sciences (Kurosu & Li, 2009).

Photocatalytic Oxidation : Research has been conducted on its photocatalytic oxidation, particularly in the context of water treatment and environmental chemistry (Tang & Huang, 1995).

Antibacterial and Antifungal Properties : Some derivatives have been synthesized and tested for their antibacterial and antifungal activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Docking and Structural Studies : The compound has been the subject of molecular docking and structural studies, looking at its vibrational, structural, electronic, and optical properties, and potential biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Herbicide, Fungicide, and Insecticide Research : It has been incorporated into the synthesis of compounds with potential herbicidal, fungicidal, and insecticidal properties (Qadeer, Rama, Fan, Liu, & Liu, 2007).

Electrochemical Studies : Studies include its involvement in electrochemical degradation processes, particularly in the context of removing antimicrobials from water (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).

Toxicity Studies : Investigations have been carried out on the toxicity of its derivatives, particularly in aquatic environments and in relation to herbicide degradation (Oturan, Trajkovska, Oturan, Couderchet, & Aaron, 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds and n′-phenyl pyridylcarbohydrazides, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it’s plausible that 2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures, such as dcmu, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii . This prevents the electron flow from photosystem II to plastoquinone

Biochemical Pathways

Related compounds like dcmu interrupt the photosynthetic electron transport chain in photosynthesis . This reduces the ability of the plant to convert light energy into chemical energy

properties

IUPAC Name |

2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYRUYXSWKHYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=NO)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C/C(=N/O)/N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938864 | |

| Record name | (3,4-Dichlorophenyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176860-57-4 | |

| Record name | (3,4-Dichlorophenyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)

![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)